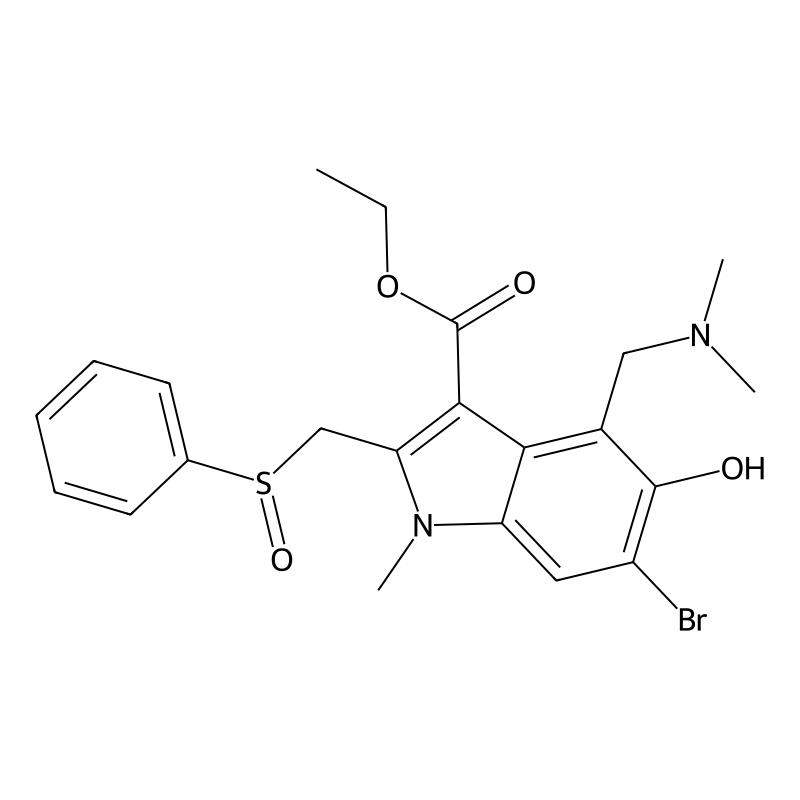

Arbidol Sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Current Research Focus:

While Arbidol, the parent molecule of Arbidol Sulfoxide, is a widely used antiviral drug in some countries, research on Arbidol Sulfoxide itself is currently limited. Most scientific investigations focus on the parent compound, Arbidol (Umifenovir).

Potential Antiviral Properties:

One study, published in the journal "Nature", explored the antiviral potential of Arbidol against SARS-CoV-2, the virus responsible for COVID-19. The research found that Arbidol inhibited the virus in laboratory settings, suggesting its possible effectiveness against the virus []. However, this study did not specifically investigate Arbidol Sulfoxide.

Metabolism and Environmental Impact:

Another study, published in the National Institutes of Health's "National Center for Biotechnology Information (NCBI)", investigated the transformation of Arbidol in wastewater treatment plants. This research identified Arbidol Sulfoxide as one of the primary transformation products formed during the disinfection process []. This study sheds light on the environmental impact of Arbidol but does not directly address its potential therapeutic applications.

Arbidol Sulfoxide is a chemical compound with the molecular formula C22H25BrN2O4S. It is a derivative of Arbidol, an antiviral agent primarily used in the treatment of influenza and other viral infections. This compound is characterized by the presence of a sulfoxide functional group, which plays a crucial role in its biological activity and pharmacokinetics. Arbidol Sulfoxide has gained attention for its potential therapeutic applications, particularly in antiviral therapies.

- There is no scientific research available on the mechanism of action of Arbidol Sulfoxide.

- As a derivative of Arbidol, it might possess similar antiviral properties, but this remains speculative without dedicated research.

- Arbidol's mechanism of action involves inhibiting viral fusion and stabilizing viral hemagglutinins []. However, whether Arbidol Sulfoxide shares this mechanism remains unknown.

- No information on the safety profile or potential hazards associated with Arbidol Sulfoxide is available in scientific literature.

- Due to the lack of research, it's important to exercise caution if handling this compound.

Limitations and Future Research

- The analysis of Arbidol Sulfoxide is limited by the scarcity of scientific data.

- Further research is necessary to understand its synthesis, physical and chemical properties, potential biological activity, and safety profile.

Arbidol Sulfoxide exhibits notable antiviral properties, particularly against influenza viruses and other RNA viruses. Its mechanism of action involves inhibiting viral replication and enhancing immune responses. Studies have shown that it can interfere with the virus's ability to enter host cells and replicate within them . Furthermore, it has been investigated for its efficacy against other viral infections, including HIV and chikungunya virus, demonstrating broad-spectrum antiviral activity .

The synthesis of Arbidol Sulfoxide typically involves the oxidation of Arbidol using oxidizing agents such as hydrogen peroxide or peracids. The process may also utilize specific catalysts to enhance yield and selectivity towards the sulfoxide product. Various synthetic routes have been explored to optimize the production of this compound while minimizing by-products .

Arbidol Sulfoxide is primarily utilized in antiviral therapies due to its effectiveness against various viral pathogens. Its applications extend beyond influenza treatment; it is being researched for potential use in treating other viral infections, including those caused by chikungunya virus and HIV. Additionally, its unique chemical structure allows for further modifications to develop new antiviral agents with improved efficacy and safety profiles .

Interaction studies involving Arbidol Sulfoxide have focused on its binding affinity with viral proteins and host cell receptors. Research indicates that the compound can form stable complexes with these targets, thereby inhibiting viral entry and replication processes. Furthermore, studies on its pharmacokinetics reveal interactions with metabolic enzymes that may influence its bioavailability and therapeutic effectiveness .

Several compounds share structural similarities with Arbidol Sulfoxide, each possessing unique properties and biological activities. Below is a comparison highlighting their distinctions:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Arbidol | Contains an ethyl ester group | Antiviral against influenza | Initial compound from which derivatives are developed |

| Umifenovir | Similar structure with different substituents | Antiviral activity | Used specifically for influenza treatment |

| Favipiravir | Different core structure | Broad-spectrum antiviral | Nucleoside analogue targeting RNA polymerase |

| Remdesivir | Nucleotide analogue | Antiviral against Ebola and SARS-CoV-2 | Targets viral RNA-dependent RNA polymerase |

Arbidol Sulfoxide stands out due to its specific sulfoxide functionality, which enhances its pharmacological profile compared to these similar compounds.

The transformation of arbidol (umifenovir) to its sulfoxide derivative represents a critical metabolic pathway and synthetic target in pharmaceutical chemistry [3]. Arbidol sulfoxide formation involves the selective oxidation of the sulfur atom within the thiophenyl moiety of the parent compound, resulting in the generation of a chiral sulfoxide center [11]. This oxidation process has been extensively studied both as a metabolic transformation and as a deliberate synthetic strategy for producing the bioactive sulfoxide metabolite [23].

Research has demonstrated that arbidol sulfoxide represents one of the major metabolites formed during the biotransformation of arbidol in biological systems [13]. The sulfoxide derivative maintains structural similarity to the parent compound while exhibiting distinct pharmacological properties and improved solubility characteristics [5]. Understanding the synthetic pathways to arbidol sulfoxide is essential for both metabolite identification studies and potential therapeutic applications.

Reagent-Based Oxidation (e.g., meta-Chloroperoxybenzoic Acid, Hydrogen Peroxide)

Meta-chloroperoxybenzoic acid represents one of the most widely employed reagents for the selective oxidation of sulfides to sulfoxides in organic synthesis [6] [7]. This peroxyacid oxidant demonstrates excellent selectivity for sulfoxide formation over sulfone production when used under controlled conditions [9]. The mechanism involves a concerted transition state where the peroxyacid delivers oxygen to the sulfur atom through a syn-addition process [6].

In the context of arbidol oxidation, meta-chloroperoxybenzoic acid provides reliable conversion to the corresponding sulfoxide under mild reaction conditions [1]. The reaction typically proceeds at room temperature in dichloromethane or chloroform solvent systems, with reaction times ranging from 30 minutes to 2 hours depending on the substrate concentration and reagent stoichiometry [6]. The selectivity for sulfoxide formation can be controlled by maintaining a 1:1 molar ratio of oxidant to substrate and monitoring the reaction progress by thin layer chromatography [9].

Hydrogen peroxide represents an environmentally benign alternative for sulfide oxidation reactions [10] [12]. The oxidation of sulfides with hydrogen peroxide catalyzed by iron tetrakis(pentafluorophenyl)porphyrin has been demonstrated to be an efficient and chemoselective process [12]. This catalytic system achieves sulfoxide formation with yields generally around 90-95% of isolated product when employing catalyst concentrations of 0.03-0.09% relative to the substrate [12].

| Oxidation Reagent | Reaction Conditions | Selectivity | Yield Range |

|---|---|---|---|

| meta-Chloroperoxybenzoic Acid | Room temperature, 0.5-2 hours | >95% sulfoxide | 85-95% [6] [9] |

| Hydrogen Peroxide/Iron Porphyrin | Room temperature, ethanol solvent | 90-95% sulfoxide | 90-95% [12] |

| Hydrogen Peroxide/Titanium Complex | Room temperature, methanol | 92-100% sulfoxide | 95-100% [32] |

The titanium complex Ti(Phen)(OC₂H₅)₂Cl₂ has emerged as a highly efficient pre-catalyst for the selective oxidation of organic sulfides to sulfoxides using 30% aqueous hydrogen peroxide [32]. This catalytic system demonstrates high yield (95-100%) and excellent selectivity (92-100%) during the catalytic reaction in short time periods [32]. The phenanthroline ligand provides enhanced stability and activity compared to simpler titanium catalysts [32].

Catalytic Oxidation Mechanisms

Catalytic oxidation systems offer advantages in terms of atom economy, environmental compatibility, and reaction selectivity compared to stoichiometric oxidation methods [30] [31]. The development of transition-metal-free catalytic systems has gained particular attention due to their potential for large-scale applications [30].

A highly efficient transition-metal-free catalytic system Br₂/NaNO₂/H₂O has been developed for robust and economic acid-free aerobic oxidation of sulfides [30]. This system utilizes molecular oxygen as the terminal oxidant while employing catalytic amounts of bromine and sodium nitrite [30]. The mechanism involves a dual cycle where bromine activates the sulfide substrate while sodium nitrite serves as an efficient nitric oxide equivalent for the activation of molecular oxygen [30].

The catalytic mechanism proceeds through initial electrophilic attack of bromine on sulfur in the organic phase, leading to sulfoxide formation [30]. The regeneration of bromine from hydrogen bromide is accomplished through oxidation by nitrogen dioxide, which is subsequently reoxidized to nitrogen dioxide by molecular oxygen [30]. This coherent system allows for quantitative oxidation of methyl phenyl sulfide to corresponding sulfoxides with excellent yields under mild conditions [30].

Dendritic phosphomolybdate hybrid catalysts have demonstrated exceptional performance in the selective oxidation of sulfides to sulfoxides using hydrogen peroxide [31]. The PAMAM-G1-PMo catalyst system achieves up to 85% conversion of thioanisole within 4 hours when employing 30 weight percent hydrogen peroxide as the oxidant [31]. Control experiments revealed that neither the phosphomolybdic acid nor the PAMAM dendrimer alone could achieve comparable catalytic activity [31].

| Catalytic System | Mechanism Type | Conversion Rate | Selectivity |

|---|---|---|---|

| Br₂/NaNO₂/O₂ | Transition-metal-free | >95% in 1-2 hours | >90% sulfoxide [30] |

| PAMAM-G1-PMo/H₂O₂ | Heterogeneous | 85% in 4 hours | >90% sulfoxide [31] |

| Ti(Phen)(OC₂H₅)₂Cl₂/H₂O₂ | Homogeneous | >95% in 2 hours | 92-100% sulfoxide [32] |

Vanadium-based catalytic systems have also shown promise for selective sulfide oxidation [35]. Vanadia supported on silica-titania mixed oxides provides enhanced dispersion of the active phase and increased activity compared to single oxide supports [35]. The mixed oxide support ensures better metal-support interactions and higher acidity, leading to improved catalytic performance [35].

Purification and Isolation Techniques

Chromatographic Methods (High Performance Liquid Chromatography, Thin Layer Chromatography)

High performance liquid chromatography represents the gold standard for the analysis and purification of arbidol sulfoxide derivatives [13] [15] [22]. The development of sensitive and specific liquid chromatography-electrospray ionization-ion trap mass spectrometry methods has enabled comprehensive identification of arbidol and its metabolites in biological matrices [23].

Reverse-phase high performance liquid chromatography using C18 stationary phases has proven particularly effective for arbidol sulfoxide separation [15] [22]. A validated method employing a Shimadzu high performance liquid chromatography system with an Agilent column (150 mm × 4.6 mm internal diameter, 3.5 μm particle size) achieves excellent separation on isocratic mode [15]. The mobile phase consists of 10 millimolar tetrabutylammonium hydrogen sulfate and acetonitrile (50:50, volume/volume) with a flow rate of 0.8 milliliters per minute [15].

The photodiode array detector provides ultraviolet detection at 223 nanometers with a total run time of 10 minutes [15]. This method demonstrates linearity over the range of 0.5-50 micrograms per milliliter with a correlation coefficient of 0.9999 [15]. The limit of detection and limit of quantification are 0.1581 and 0.4829 micrograms per milliliter, respectively [15].

| Chromatographic Parameter | Optimized Conditions | Performance Metrics |

|---|---|---|

| Column | C18, 150 × 4.6 mm, 3.5 μm | Resolution >2.0 [15] |

| Mobile Phase | 10 mM TBAHS:ACN (50:50) | Symmetric peak shape [15] |

| Flow Rate | 0.8 mL/min | Analysis time 10 min [15] |

| Detection | UV at 223 nm | LOD 0.158 μg/mL [15] |

Ultra-performance liquid chromatography-tandem mass spectrometry methods have been established for simultaneous detection of arbidol and its sulfoxide metabolite M6-1 [24]. This rapid and effective analytical method enables quantification of both compounds in vivo and in vitro [24]. The method demonstrates superior sensitivity and selectivity compared to conventional high performance liquid chromatography approaches [24].

Thin layer chromatography serves as a complementary technique for monitoring reaction progress and preliminary purification of arbidol sulfoxide [14] [16]. Silica gel plates with fluorescent indicator (254 nanometers) provide adequate separation for routine analytical applications [14]. The mobile phase composition can be optimized based on the polarity requirements of the specific sulfoxide derivative being analyzed [14].

Cloud-point extraction coupled with high performance liquid chromatography-ultraviolet detection has been developed for arbidol determination in biological samples [22]. This method employs the non-ionic surfactant Triton X-114 as the extraction solvent [22]. A Zorbax SB-C18 column (4.6 mm internal diameter × 150 mm, 5 micrometer particle size) enables isocratic elution separation at 40 degrees Celsius with detection at 316 nanometers [22].

Crystallization Optimization Strategies

Crystallization represents a critical purification step in the production of pharmaceutical-grade arbidol sulfoxide [25] [26] [27]. The development of optimized crystallization protocols ensures consistent product quality, particle size distribution, and polymorphic control [21] [27].

Spherical crystallization techniques have been successfully applied to arbidol hydrochloride to address issues with needle-like crystal morphology and poor flow properties [21] [27]. A ternary solvent system required for spherical agglomeration was successfully screened using van der Waals acid-base theory, simulation calculations, and high-throughput experiments [21] [27].

The effects of bridging liquid to solute volume ratio, initial concentration, antisolvent addition flow rate, stirring rate, and crystallization time significantly influence the morphology and particle size distribution of spherical particles [21] [27]. Characterization results demonstrate that spherical crystals exhibit improved morphology with better particle size distribution, leading to enhanced powder performance [21] [27].

| Crystallization Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Bridging Liquid Ratio | 0.1-0.3 (v/v) | Particle morphology [21] [27] |

| Initial Concentration | 20-50 mg/mL | Crystal size distribution [21] [27] |

| Antisolvent Flow Rate | 1-3 mL/min | Nucleation control [21] [27] |

| Stirring Rate | 200-400 rpm | Agglomeration efficiency [21] [27] |

Recrystallization from appropriate solvent systems provides an effective method for purifying arbidol sulfoxide while controlling crystal form and purity [26] [29]. The selection of suitable solvents requires consideration of solubility characteristics at elevated and reduced temperatures [26] [29]. The compound must demonstrate high solubility in hot solvent and low solubility in cold solvent to achieve effective purification [26] [29].

The rate of cooling during crystallization significantly affects crystal size and quality [26] [29]. Rapid cooling favors small crystal formation, while slow cooling promotes the growth of larger and generally purer crystals [26] [29]. The optimal crystallization temperature typically occurs at approximately 50 degrees Celsius below the melting point of the substance [26] [29].

Crystal structures of arbidol salts and cocrystals with dicarboxylic acids have been characterized to understand polymorphic behavior and dissolution properties [25]. These solid forms demonstrate different conformational preferences, adopting either "open" or "closed" conformations [25]. Thermal stability analysis using differential scanning calorimetry, thermogravimetric analysis, and mass spectrometry provides essential information for crystallization process development [25].

Scale-Up Challenges in Industrial Synthesis

Continuous Flow Reactor Applications

Continuous flow synthesis represents a transformative approach for pharmaceutical manufacturing, offering enhanced safety, improved reaction control, and simplified scale-up compared to traditional batch processes [17] [18] [20]. The implementation of continuous flow reactors for arbidol sulfoxide synthesis addresses several challenges associated with oxidation reactions, including heat management, residence time control, and product selectivity [17] [20].

Continuous flow microwave-assisted synthesis has demonstrated particular promise for heterocyclic compound production [17]. The combination of continuous flow and microwave heating enables precise temperature control and rapid heating rates, leading to improved reaction efficiency and reduced side product formation [17]. For indole synthesis, which shares structural similarities with arbidol, continuous flow microwave systems achieve throughput rates of 9.8 grams per hour with 90% yields [17].

| Flow Reactor Component | Function | Performance Benefit |

|---|---|---|

| PFA Reactor Coils | Reaction vessel | Chemical inertness, temperature control [20] |

| Back Pressure Regulator | Pressure maintenance | Fluid homogeneity, bubble suppression [20] |

| Static Mixer | Enhanced mixing | Improved mass transfer [20] |

| Liquid-Liquid Separator | In-line purification | Continuous product isolation [20] |

The modular nature of continuous flow equipment allows for rapid reconfiguration to accommodate different synthetic routes [20]. The synthesis of complex pharmaceuticals requires assembling multiple syringes, pumps, reactor coils, and separation units in specific arrangements [20]. This flexibility enables researchers to transition between different synthetic protocols within approximately 30 minutes [20].

Reinforcing the supply chain of umifenovir and other antiviral drugs through alternative synthetic routes has become increasingly important [18]. Retrosynthetic software analysis has identified distinct starting materials and synthetic pathways that could alleviate pressure on existing supply chains [18]. For umifenovir production on large scale, routes that minimize use of cryogenic conditions, pyrophoric reagents, or expensive catalysts are preferred [18].

Quality Control Protocols

Pharmaceutical quality control represents the cornerstone of product safety and efficacy, ensuring that medicines meet strict regulatory standards for purity, potency, and consistency [19]. Quality control protocols for arbidol sulfoxide synthesis must address all aspects of the manufacturing process, from raw material testing to final product release [19].

The key objective of pharmaceutical quality control involves ensuring that medicines are safe, pure, effective, and meet strict regulatory standards [19]. Quality control laboratories follow procedural steps beginning with collection and storage of samples, validation of test methods and equipment, qualification of testing environments, training of analysts, and documentation of testing results against registered specifications [19].

In vitro half-life and intrinsic clearance values provide essential data for quality assessment of arbidol metabolites [13]. The clearance values for arbidol, N-demethylarbidol sulfoxide, sulfinylarbidol, and sulfonylarbidol are 116, 23.6, 28.9, and 46.6 milliliters per minute per kilogram, respectively [13]. These parameters enable classification of compounds as high, medium, or low clearance entities [13].

| Quality Control Parameter | Specification Range | Testing Method |

|---|---|---|

| Purity by HPLC | ≥98.0% | Reverse-phase chromatography [15] |

| Water content | ≤0.5% | Karl Fischer titration [19] |

| Residual solvents | ICH Q3C limits | Gas chromatography [19] |

| Particle size distribution | D90 ≤ 50 μm | Laser diffraction [21] |

Analytical method validation represents a critical component of quality control protocols [19]. Validation parameters include accuracy, precision, linearity, range, specificity, limit of detection, limit of quantification, and robustness [15]. The validated analytical methods must demonstrate suitable performance characteristics across the intended analytical range [15].

Good laboratory practice compliance ensures that quality control functions meet regulatory expectations [19]. This includes proper documentation, equipment calibration, analyst training, and adherence to standard operating procedures [19]. Quality control serves as the primary function for detecting unknown defects early in the manufacturing process and enabling timely correction [19].

Continuous monitoring of critical process parameters during synthesis enables real-time quality assessment and process optimization [19]. Parameters such as temperature, pressure, flow rates, and residence times must be monitored and controlled within established limits [20]. Deviation from specified parameters triggers investigation and potential batch rejection [19].

Biotransformation Pathways of Arbidol

Role of Hepatic Cytochrome P450 Enzymes

The biotransformation of arbidol to its sulfoxide metabolite involves multiple hepatic cytochrome P450 enzymes, with cytochrome P450 3A4 serving as the predominant isoform responsible for this oxidative process [1] [2]. Comprehensive enzyme screening studies using human liver microsomes and recombinant cytochrome P450 isoforms have demonstrated that cytochrome P450 3A4 contributes approximately 36.3% of the total normalized enzymatic activity for arbidol sulfoxide formation [1].

Additional cytochrome P450 isoforms contribute to arbidol sulfoxide formation at varying degrees of activity. Cytochrome P450 2E1 demonstrates a normalized rate of 15.36 pmol/min/mg, representing 9.1% of total enzymatic activity, while cytochrome P450 1A2 contributes 14.0 pmol/min/mg (8.3% of total activity) [1]. Minor contributions are observed from cytochrome P450 2D6 (4.5%), cytochrome P450 2C19 (2.1%), and cytochrome P450 3A5 (0.2%) [1].

Inhibition studies using selective cytochrome P450 inhibitors have confirmed the predominant role of cytochrome P450 3A4. Treatment with ketoconazole, a specific cytochrome P450 3A4 inhibitor, significantly reduced arbidol sulfoxide formation by 69% at high substrate concentrations [1]. The non-selective cytochrome P450 inhibitor 1-aminobenzotriazole abolished metabolite formation by more than 90%, confirming the critical role of cytochrome P450 enzymes in arbidol sulfoxide generation [1].

Identification of Major Metabolites

Comprehensive metabolite profiling using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry has identified 33 distinct arbidol metabolites in human biological matrices following oral administration [1]. The principal biotransformation pathways include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation [1] [2].

Arbidol sulfoxide (designated as metabolite M6-1) emerges as the predominant circulating metabolite, exhibiting the highest plasma exposure among all identified metabolites [1]. Additional major oxidative metabolites include N-demethylsulfinylarbidol (M5) and sulfonylarbidol (M8), both demonstrating significant plasma concentrations following parent drug administration [1].

Mass spectrometric fragmentation analysis reveals that arbidol sulfoxide undergoes characteristic fragmentation through sequential loss of phenylsulfinyl radical (125.006 Da), followed by dimethylamine or methylamine elimination, and subsequent acetaldehyde loss [1]. This fragmentation pattern distinguishes arbidol sulfoxide from other structural analogs and enables reliable analytical identification.

Flavin-containing monooxygenases, particularly flavin-containing monooxygenase 3, contribute significantly to arbidol sulfoxide formation, accounting for 27.1% of total normalized enzymatic activity with a rate of 45.6 pmol/min/mg [1]. These enzymes demonstrate selectivity for sulfoxidation reactions, complementing the broader metabolic capabilities of cytochrome P450 isoforms [1].

Absorption and Distribution Kinetics

Plasma Protein Binding Studies

The pharmacokinetic characteristics of arbidol sulfoxide demonstrate distinct absorption and distribution patterns compared to the parent compound. Following oral administration of 200 mg arbidol hydrochloride, arbidol sulfoxide exhibits a time to maximum concentration of 13.0 ± 8.2 hours, significantly delayed compared to arbidol itself (1.38 ± 1.11 hours) [1]. This delayed absorption profile reflects the metabolite's formation-limited kinetics rather than direct absorption from the gastrointestinal tract.

The maximum plasma concentration of arbidol sulfoxide reaches 525 ± 147 ng/mL, representing a 1.12-fold increase compared to the parent compound's maximum concentration [1]. The area under the plasma concentration-time curve from zero to time t demonstrates remarkable elevation at 23,104 ± 4,829 ng·h/mL, while the area under the curve to infinity extends to 28,399 ± 7,656 ng·h/mL [1].

The metabolite-to-parent area under the curve ratio for arbidol sulfoxide achieves 11.5 ± 3.6, indicating substantially greater systemic exposure compared to unmetabolized arbidol [1]. This elevated exposure profile suggests either enhanced formation rates, reduced clearance mechanisms, or altered distribution characteristics that favor metabolite accumulation in systemic circulation.

Tissue-Specific Accumulation Patterns

Tissue distribution studies using human organ microsomes reveal distinct patterns of arbidol sulfoxide accumulation and metabolism. Human liver microsomes demonstrate extensive metabolic activity, serving as the primary site of arbidol sulfoxide formation and subsequent biotransformation [1]. Human intestinal microsomes exhibit secondary but significant metabolic capacity, contributing to both formation and elimination processes [1].

In contrast, human kidney microsomes show minimal involvement in arbidol sulfoxide metabolism, with only trace amounts detected during incubation studies [1]. This finding suggests limited renal contribution to metabolite formation and clearance, positioning hepatic and intestinal tissues as the predominant sites of metabolic activity [1].

The intrinsic clearance of arbidol sulfoxide in human liver microsomes measures 28.9 ± 2.9 mL/min/kg, classifying it as a medium-clearance compound according to established pharmacokinetic criteria [1]. This moderate clearance rate, combined with continuous formation from parent drug, contributes to the metabolite's prolonged systemic exposure and accumulation potential.

Excretion studies demonstrate that arbidol sulfoxide appears in human urine at concentrations representing less than 1% of the administered dose, primarily as glucuronide conjugates [1]. Fecal excretion accounts for less than 2% of the dose, indicating that unchanged arbidol sulfoxide undergoes extensive biotransformation before elimination [1]. The predominance of conjugated metabolites in urine suggests active phase II metabolism as a primary clearance mechanism.

Excretion Dynamics and Half-Life Analysis

The elimination characteristics of arbidol sulfoxide demonstrate significantly prolonged kinetics compared to the parent compound. The terminal elimination half-life extends to 25.0 ± 5.4 hours, substantially longer than arbidol's half-life of 15.7 ± 3.8 hours [1]. This extended half-life reflects the metabolite's reduced intrinsic clearance and potential for accumulation during repeated dosing regimens.

In vitro stability analysis using human liver microsomes reveals an in vitro half-life of 30.3 ± 3.2 minutes for arbidol sulfoxide, compared to 8.20 ± 0.29 minutes for the parent compound [1]. The increased stability in hepatic microsomal preparations correlates with reduced metabolic clearance and explains the prolonged systemic exposure observed in clinical studies.

The elimination dynamics of arbidol sulfoxide involve multiple clearance pathways, including further oxidation to sulfonylarbidol (M8), N-demethylation processes, and phase II conjugation reactions [1]. Glucuronidation represents the predominant conjugation pathway, with glucuronide conjugates of arbidol sulfoxide (M20-1 and M20-2) accounting for approximately 2.1% of the administered dose in urine [1].

Sulfate conjugation provides an alternative phase II pathway, with sulfate arbidol sulfoxide (M14-1) representing 1.3% of the dose in urinary excretion [1]. These conjugation reactions facilitate renal elimination while maintaining the metabolite's structural integrity for potential pharmacological activity.

The clearance classification of arbidol sulfoxide as a medium-clearance compound indicates intermediate elimination efficiency, balancing formation and clearance processes to maintain sustained plasma concentrations [1]. This pharmacokinetic profile suggests potential for drug accumulation during multiple-dose therapy and warrants consideration for dosing interval optimization.

Plasma concentration-time profiles demonstrate that arbidol sulfoxide maintains detectable concentrations beyond 72 hours post-administration, significantly exceeding the parent compound's elimination timeline [1]. This prolonged presence in systemic circulation may contribute to extended pharmacological effects and requires evaluation for potential safety implications during chronic therapy regimens [3] [4].